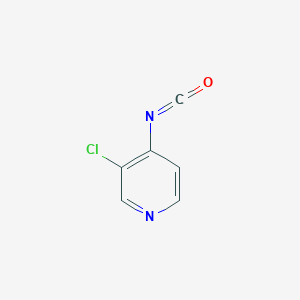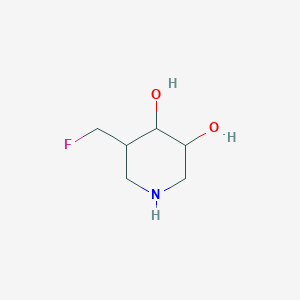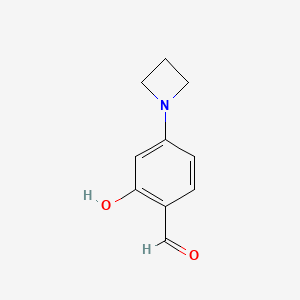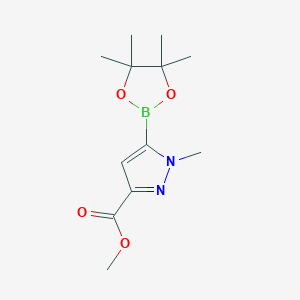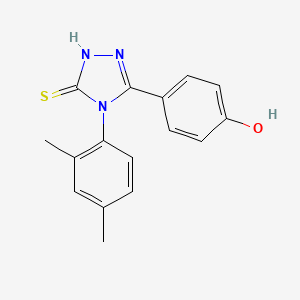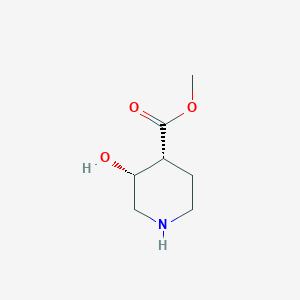
2-Bromo-4-chloro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-chloro-1,1’-biphenyl is an organic compound with the chemical formula C12H8BrCl. It is a colorless crystal known for its strong thermal stability and solubility . This compound is part of the biphenyl family, which consists of two benzene rings connected by a single bond. The presence of bromine and chlorine atoms in the biphenyl structure makes it a valuable intermediate in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-1,1’-biphenyl typically involves the bromination and chlorination of biphenyl. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of 2-Bromo-4-chloro-1,1’-biphenyl may involve large-scale bromination and chlorination processes. These processes are carried out in controlled environments to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4-chloro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It participates in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to the formation of hydroxylated or dehalogenated products.
Aplicaciones Científicas De Investigación
2-Bromo-4-chloro-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-chloro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular processes and pathways. detailed studies on its exact mechanism of action are still ongoing.
Comparación Con Compuestos Similares
- 4-Bromo-4’-chloro-1,1’-biphenyl
- 4-Chloro-1,1’-biphenyl
- 4-Bromo-1,1’-biphenyl
Comparison: 2-Bromo-4-chloro-1,1’-biphenyl is unique due to the presence of both bromine and chlorine atoms on the biphenyl structure. This dual halogenation provides distinct reactivity and properties compared to its mono-halogenated counterparts. For example, 4-Bromo-4’-chloro-1,1’-biphenyl has similar properties but may exhibit different reactivity in certain chemical reactions due to the position of the halogen atoms .
Propiedades
Fórmula molecular |
C12H8BrCl |
|---|---|
Peso molecular |
267.55 g/mol |
Nombre IUPAC |
2-bromo-4-chloro-1-phenylbenzene |
InChI |
InChI=1S/C12H8BrCl/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
IGSVNUQHXRLIGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



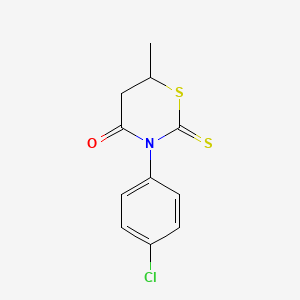
![2-Propyl-1H-benzo[d]imidazol-1-ol](/img/structure/B11767202.png)
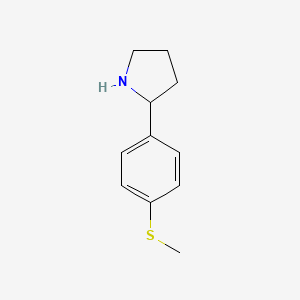
![Ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11767228.png)

